(4-Methyl-2-propoxyphenyl)methanamine

Description

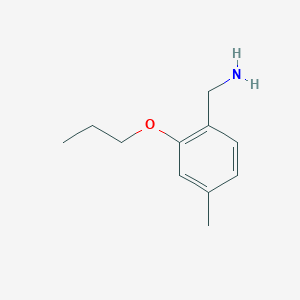

(4-Methyl-2-propoxyphenyl)methanamine is a substituted arylalkylamine characterized by a phenyl ring with a methyl group at the 4-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position, with a methanamine (-CH₂NH₂) moiety attached to the aromatic core. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (clogP ~3–4, estimated) and a polar surface area influenced by the amine and ether oxygen.

Properties

IUPAC Name |

(4-methyl-2-propoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h4-5,7H,3,6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXKWMVTXWCZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-propoxyphenyl)methanamine typically involves the alkylation of 4-methylphenol with propyl bromide to form 4-methyl-2-propoxyphenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-propoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-methyl-2-propoxybenzaldehyde.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-Methyl-2-propoxyphenyl)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methyl-2-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

The following table compares (4-Methyl-2-propoxyphenyl)methanamine with structurally related methanamine derivatives, focusing on substituent variations and their reported impacts:

Key Observations

- Substituent Position and Electronic Effects: The 4-methyl group in the target compound is electron-donating, contrasting with the 4-carboxyl group in ’s SIRT2 inhibitors, which is electron-withdrawing. This difference likely reduces target engagement with SIRT2 but may improve membrane permeability . The 2-propoxy group balances lipophilicity and steric bulk.

Synthetic Accessibility :

Safety Considerations :

- Aryl methanamines with multiple alkoxy groups (e.g., (2,4,6-Trimethoxyphenyl)methanamine in ) exhibit hazards such as skin/eye irritation (H315, H318), suggesting similar precautions may apply to the target compound .

Biological Activity

Overview

(4-Methyl-2-propoxyphenyl)methanamine, with the molecular formula C11H17NO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of methanamine, characterized by a phenyl ring substituted with a methyl group at the fourth position and a propoxy group at the second position. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially acting as inhibitors or activators. However, detailed studies are required to elucidate the exact molecular mechanisms involved in its action.

1. Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Neurotransmitter Interaction

Compounds with similar structural features have been studied for their interactions with serotonin receptors, particularly the 5-HT2C receptor, which plays a role in mood regulation and appetite control. These interactions suggest potential applications in treating mood disorders and obesity.

3. Anti-inflammatory Properties

Compounds derived from similar structures have also shown anti-inflammatory activity. For example, certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study of various propoxyphenyl derivatives, this compound was evaluated for its antimicrobial activity against several pathogens. The results indicated that this compound exhibited potent antibacterial effects, particularly against Gram-positive bacteria.

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

This study highlights the potential of this compound as a candidate for developing new antimicrobial agents .

Study 2: Neuropharmacological Effects

Another research project investigated the effects of this compound on serotonin receptor modulation using in vivo models. The findings suggested that this compound could enhance serotonin signaling, leading to improved mood-related outcomes in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.